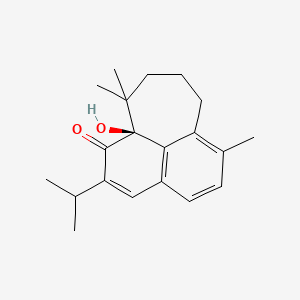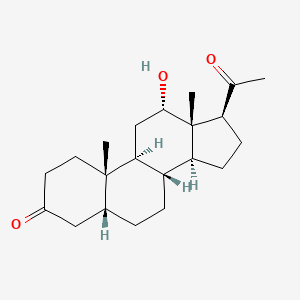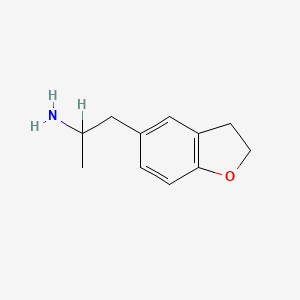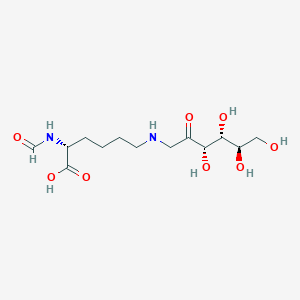
UDP-xylose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-alpha-D-xylose is a nucleotide sugar that plays a crucial role in the metabolism of various organisms, including animals, plants, fungi, and bacteria. It is a UDP-sugar with alpha-xylose as the sugar component. This compound is essential in the nucleotide sugar metabolism and is involved in the synthesis of glycoproteins, polysaccharides, and various metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UDP-alpha-D-xylose is primarily catalyzed by UDP-glucuronic acid decarboxylase enzymes. These enzymes convert UDP-glucuronic acid to UDP-alpha-D-xylose. In plants, this process is facilitated by different membrane-bound and soluble isoforms of UDP-glucuronic acid decarboxylase . The reaction conditions typically involve the presence of these enzymes in a suitable buffer solution, often at a pH of around 7.0 and a temperature of 30°C .
Industrial Production Methods
Industrial production of UDP-alpha-D-xylose can be achieved through biotechnological methods. One approach involves the use of engineered bifunctional chimeric biocatalysts derived from galactokinase and uridyltransferase. These biocatalysts facilitate the conversion of D-xylose to UDP-alpha-D-xylose, optimizing reaction conditions such as pH and temperature for large-scale production .
Chemical Reactions Analysis
Types of Reactions
UDP-alpha-D-xylose undergoes various chemical reactions, including:
Decarboxylation: Conversion of UDP-glucuronic acid to UDP-alpha-D-xylose.
Epimerization: Interconversion between UDP-alpha-D-xylose and other sugar nucleotides, such as UDP-beta-L-arabinopyranose.
Common Reagents and Conditions
Common reagents used in these reactions include UDP-glucuronic acid and specific enzymes like UDP-glucuronic acid decarboxylase and UDP-xylose 4-epimerase. The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures .
Major Products Formed
The major products formed from these reactions include UDP-alpha-D-xylose and other sugar nucleotides, such as UDP-beta-L-arabinopyranose .
Scientific Research Applications
UDP-alpha-D-xylose has a wide range of scientific research applications:
Chemistry: It is used as a sugar donor in the synthesis of glycoproteins and polysaccharides.
Medicine: It is involved in the formation of xylosides of seryl hydroxyl groups in mucoprotein synthesis.
Industry: It is used in the production of biopharmaceuticals, such as heparin and glycosaminoglycans.
Mechanism of Action
The mechanism of action of UDP-alpha-D-xylose involves its role as a sugar donor in various biosynthetic pathways. It is synthesized from UDP-glucuronic acid through a three-step catalytic conversion involving oxidation, decarboxylation, and reduction steps. The enzyme UDP-xylose synthase facilitates this conversion by distorting the sugar ring to promote catalysis . UDP-alpha-D-xylose is then used by xylosyltransferases to transfer xylose residues to acceptor molecules, such as proteins and polysaccharides .
Comparison with Similar Compounds
UDP-alpha-D-xylose is similar to other nucleotide sugars, such as:
UDP-glucose: Involved in the synthesis of glycogen and glycoproteins.
UDP-galactose: Used in the synthesis of lactose and glycoproteins.
UDP-glucuronic acid: Precursor for the synthesis of UDP-alpha-D-xylose and involved in detoxification processes.
Compared to these compounds, UDP-alpha-D-xylose is unique in its role in the synthesis of specific polysaccharides and glycoproteins, particularly in plants and certain microorganisms .
Properties
CAS No. |
3616-06-6 |
|---|---|
Molecular Formula |
C14H20N2O16P2-2 |
Molecular Weight |
534.26 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] phosphate |
InChI |
InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/p-2/t5-,6-,8+,9-,10-,11-,12-,13-/m1/s1 |
InChI Key |
DQQDLYVHOTZLOR-OCIMBMBZSA-L |
SMILES |
C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |
melting_point |
144.5 °C |
Key on ui other cas no. |
3616-06-6 |
physical_description |
Solid |
Synonyms |
Diphosphate Xylose, Uridine UDP Xylose Uridine Diphosphate Xylose Xylose, UDP Xylose, Uridine Diphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![acetic acid;4-(4-aminopiperidin-1-yl)-2-benzyl-N-[(2S)-1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-oxobutanamide](/img/structure/B1210365.png)



